Pamoic acid disodium

Beschreibung

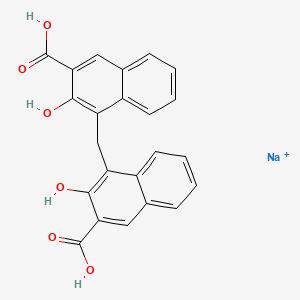

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

6640-22-8 |

|---|---|

Molekularformel |

C23H16NaO6 |

Molekulargewicht |

411.4 g/mol |

IUPAC-Name |

disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |

InChI |

InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29); |

InChI-Schlüssel |

MQIPLTYHZCWJRA-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na] |

Verwandte CAS-Nummern |

7681-47-2 |

Synonyme |

4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Pamoic Acid Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid disodium, also known as disodium pamoate or embonate, is a key excipient in the pharmaceutical industry. It is the disodium salt of pamoic acid and is frequently utilized as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs). This characteristic is instrumental in the development of long-acting injectable (LAI) and other sustained-release drug formulations. The formation of a pamoate salt with a basic drug molecule significantly reduces its aqueous solubility, a critical factor in creating depot formulations that allow for reduced dosing frequency and improved patient compliance. This technical guide provides an in-depth overview of the synthesis, characterization, and core physicochemical properties of this compound, complete with detailed experimental protocols and visualizations to aid in its application in drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a solubility-modifying excipient. These properties are summarized in the tables below. It is important to note that both the anhydrous and monohydrate forms of disodium pamoate are commercially available and have distinct molecular weights.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Synonyms | Disodium pamoate, Disodium embonate, 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid) disodium salt | [1][2][3] |

| Appearance | Pale yellow to yellow solid/powder | [4][5] |

| CAS Number | 6640-22-8 | |

| EC Number | 229-653-1 | |

| Storage | Desiccate at room temperature |

Table 2: Quantitative Physicochemical Data for this compound

| Property | Anhydrous Form | Monohydrate Form | References |

| Molecular Formula | C₂₃H₁₄Na₂O₆ | C₂₃H₁₆Na₂O₇ | |

| Molecular Weight ( g/mol ) | 432.33 | 450.34 | |

| Melting Point (°C) | >300 | Not specified | |

| Boiling Point (°C at 760 mmHg) | 642.7 | Not specified | |

| Density (g/cm³ at 20°C) | 1.55 | Not specified | |

| Vapor Pressure (Pa at 25°C) | 0.001 | Not specified |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | Soluble to 100 mM; 43 g/L at 20°C; ≥18 mg/mL | |

| DMSO | Soluble to 75 mM; ≥28.6 mg/mL | |

| Ethanol | Insoluble |

Synthesis and Characterization Workflow

The synthesis of disodium pamoate monohydrate is typically achieved through a neutralization reaction between pamoic acid and a sodium base. The subsequent characterization is crucial to confirm the identity, purity, and solid-state properties of the synthesized material.

Caption: Workflow for the synthesis and characterization of disodium pamoate.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound, as well as the determination of its key physicochemical properties, are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Synthesis of Disodium Pamoate Monohydrate

This protocol describes a laboratory-scale synthesis via a neutralization reaction.

-

Materials:

-

Pamoic acid

-

Sodium hydroxide (NaOH) pellets

-

Deionized water

-

Ethanol

-

-

Procedure:

-

Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by dissolving the required amount of NaOH pellets in deionized water.

-

Reaction: In a reaction vessel, suspend a known quantity of pamoic acid in deionized water.

-

Slowly add a stoichiometric amount of the 2 M sodium hydroxide solution (2 moles of NaOH for every 1 mole of pamoic acid) to the pamoic acid suspension under constant stirring.

-

Continue stirring until the reaction is complete, which is indicated by the dissolution of the solid pamoic acid and the formation of a clear solution of disodium pamoate.

-

The product can be isolated by precipitation with a suitable anti-solvent like ethanol, followed by filtration and drying under vacuum.

-

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its chemical identity.

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation: The solid sample is typically analyzed using the Attenuated Total Reflectance (ATR) technique or by preparing a potassium bromide (KBr) pellet.

-

Data Acquisition: Spectra are recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of the pamoate anion, such as the carboxylate (COO⁻) and hydroxyl (-OH) groups.

Determination of Melting Point

The melting point is a key indicator of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.

-

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in water.

-

Materials:

-

This compound

-

Deionized water (or buffer of a specific pH)

-

Mechanical shaker or agitator

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

The concentration of the dissolved this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is determined to understand the ionization state of the molecule at different pH values.

-

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Magnetic stirrer

-

-

Procedure:

-

A known concentration of this compound is dissolved in water or a suitable co-solvent if solubility is an issue.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the inflection point of the titration curve.

-

Biological Activity and Signaling Pathway

Beyond its role as an excipient, pamoic acid has been identified as a potent agonist of the G protein-coupled receptor 35 (GPR35). The activation of GPR35 by pamoic acid initiates a signaling cascade that involves G(i/o) proteins, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the recruitment of β-arrestin2. This biological activity may have therapeutic implications in conditions such as inflammation and pain.

Caption: GPR35 signaling pathway activated by this compound.

Conclusion

This compound is a versatile pharmaceutical excipient with well-defined physicochemical properties that are advantageous for the formulation of sustained-release drug products. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is essential for its effective application in drug development. Furthermore, its recently discovered biological activity as a GPR35 agonist opens new avenues for research into its potential therapeutic uses. The provided data and protocols serve as a valuable resource for scientists and researchers working with this important pharmaceutical compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Pamoic Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid disodium salt, also known as disodium pamoate or embonate, is a key pharmaceutical excipient widely utilized in the development of long-acting injectable (LAI) and other sustained-release drug formulations. Its primary function is to serve as a counterion, forming sparingly soluble salts with active pharmaceutical ingredients (APIs), thereby modifying their dissolution rate and pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound salt, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a research and development setting.

Synthesis of this compound Salt

The synthesis of this compound salt is a two-step process. First, pamoic acid is synthesized through the condensation of 3-hydroxy-2-naphthoic acid with formaldehyde. Subsequently, pamoic acid is neutralized with sodium hydroxide to yield the disodium salt.

Step 1: Synthesis of Pamoic Acid

Pamoic acid can be prepared by condensing 3-hydroxy-2-naphthoic acid with formaldehyde in the presence of a base.[1]

Step 2: Synthesis of this compound Salt

The disodium salt is formed by the neutralization of pamoic acid with a stoichiometric amount of sodium hydroxide.[2][3]

Experimental Protocol: Synthesis of this compound Salt[2]

Materials:

-

Pamoic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by dissolving the required amount of NaOH pellets in deionized water.

-

Reaction: In a reaction vessel, suspend pamoic acid in deionized water.

-

Neutralization: Slowly add the 2 M sodium hydroxide solution to the pamoic acid suspension under constant stirring. A stoichiometric amount of NaOH (2 moles of NaOH for every 1 mole of pamoic acid) is required for complete neutralization. The pH of the reaction mixture should be maintained between 7 and 8.

-

Crystallization: The disodium pamoate salt will precipitate out of the solution. The mixture may be heated to facilitate dissolution and then cooled to promote crystallization.

-

Isolation: Collect the crystals by filtration using a Büchner funnel.

-

Washing: Wash the crystals with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to obtain the final product.

Characterization of this compound Salt

A thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Experimental Protocol: NMR Spectroscopy [2]

-

Instrument: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterium oxide (D₂O).

-

Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

Table 1: Expected ¹H NMR Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| ~8.0-7.0 | Aromatic protons |

| ~4.7 | Methylene bridge protons (-CH₂-) |

Table 2: Expected ¹³C NMR Data (Reference from Pamoic Acid)

| Chemical Shift (ppm) | Assignment (Tentative) |

| 172.57 | Carboxylate Carbon (-COO⁻) |

| 153.35 | Aromatic C-O |

| 136.14 - 120.55 | Aromatic Carbons |

| 113.95 | Aromatic Carbon |

| 19.84 | Methylene Carbon (-CH₂) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Instrument: FT-IR spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample.

-

Data Acquisition: Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H stretch (hydroxyl group) |

| 3050-3000 | Aromatic C-H stretch |

| 1620-1580 | C=O stretch (carboxylate) |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1150 | C-O stretch (hydroxyl group) |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 237 nm and 370 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Table 4: HPLC Method Parameters

| Parameter | Value |

| Column | C18 reverse-phase (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 237 nm and 370 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Expected Mass: The exact mass of the pamoate dianion (C₂₃H₁₄O₆²⁻) is approximately 386.0790 g/mol . The monoisotopic mass of the disodium salt is 432.0586 Da. The mass spectrum would be expected to show a prominent peak for the pamoate dianion, and depending on the ionization technique, adducts with sodium may also be observed.

Biological Activity and Signaling Pathway

This compound salt is a potent agonist of the G protein-coupled receptor 35 (GPR35). Activation of GPR35 by this compound salt has been shown to induce the internalization of the receptor and activate downstream signaling pathways, including the extracellular signal-regulated kinase (ERK1/2) and β-arrestin2 pathways. GPR35 has also been found to interact with the Na/K-ATPase, influencing intracellular calcium levels and Src signaling.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound salt. The detailed protocols and expected data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and formulation. A thorough understanding and application of these methodologies are crucial for ensuring the quality and performance of this important pharmaceutical excipient.

References

The Lynchpin of Long-Acting Drug Delivery: A Technical Guide to the Mechanism of Action of Disodium Pamoate

For Researchers, Scientists, and Drug Development Professionals

Disodium pamoate, a salt of pamoic acid, stands as a cornerstone in the development of long-acting injectable (LAI) drug formulations. Its utility is rooted in its ability to dramatically reduce the aqueous solubility of basic active pharmaceutical ingredients (APIs), thereby enabling sustained drug release over extended periods. This in-depth technical guide elucidates the core mechanism of action of disodium pamoate in drug delivery, providing a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the formulation and development of durable drug delivery systems.

Core Mechanism of Action: Solubility Reduction for Sustained Release

The fundamental principle underpinning the use of disodium pamoate in LAI formulations is the formation of a sparingly soluble salt with a basic drug.[1] Pamoic acid is a dicarboxylic acid, possessing two acidic protons that can interact with basic drug molecules to form salts, often in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio.[2][3] This salt formation significantly increases the hydrophobicity of the drug molecule.

Upon intramuscular or subcutaneous administration, the suspended particles of the drug-pamoate salt aggregate at the injection site, forming a depot.[1][4] The surrounding physiological fluids have a very limited capacity to dissolve this sparingly soluble salt. Consequently, the slow dissolution of the drug-pamoate salt from the depot into the interstitial fluid becomes the rate-limiting step for the drug's absorption into the systemic circulation. Once dissolved, the salt dissociates into the active drug and the pamoate counterion. The free drug is then absorbed into the bloodstream, resulting in a sustained therapeutic effect that can last from weeks to months.

This dissolution-controlled absorption mechanism leads to a characteristic pharmacokinetic profile with a delayed time to maximum concentration (Tmax) and a significantly prolonged apparent half-life (t1/2) compared to more soluble salt forms of the same drug.

Quantitative Data on Drug-Pamoate Formulations

The physicochemical properties and pharmacokinetic parameters of drug-pamoate formulations are critical for predicting their in vivo performance. The following tables summarize key quantitative data for several antipsychotic drugs commonly formulated with pamoate.

| Drug | Stoichiometric Ratio (Drug:Pamoate) | Aqueous Solubility | Particle Size (D50) | Drug Loading | Encapsulation Efficiency | Reference |

| Olanzapine Pamoate | 2:1 | Very Low | ~5 µm | ~70% w/w | >95% | |

| Risperidone Pamoate | 2:1 | Sparingly Soluble | 5-10 µm | Not Reported | Not Reported | |

| Aripiprazole Pamoate | 1:1 or 2:1 | Limited Solubility | Not Reported | Not Reported | Not Reported |

Table 1: Physicochemical Properties of Antipsychotic Pamoate Salts. This table provides a comparative overview of key formulation parameters for different drug-pamoate salts.

| Drug | Dose | Tmax (days) | Cmax (ng/mL) | t1/2 (days) | Dosing Interval | Reference |

| Olanzapine Pamoate | 405 mg | 2-4 | 19-62 (steady state) | ~30 | 4 weeks | |

| Risperidone (microspheres) | 25 mg | ~21 | < Oral Risperidone | 3-6 | 2 weeks | |

| Paliperidone Palmitate | 234 mg (initial) | 13 | Not Reported | 25-49 | 4 weeks |

Table 2: Pharmacokinetic Parameters of Long-Acting Injectable Antipsychotics. This table summarizes the key pharmacokinetic parameters observed after administration of different long-acting injectable antipsychotic formulations. Note that while paliperidone is presented as a palmitate salt, its long-acting profile provides a relevant comparison.

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of drug-pamoate formulations.

Protocol 1: Synthesis of a Drug-Pamoate Salt

Objective: To synthesize a sparingly soluble pamoate salt of a basic API.

Materials:

-

Basic Active Pharmaceutical Ingredient (API)

-

Disodium Pamoate Monohydrate

-

Deionized Water

-

Appropriate organic solvent (e.g., ethanol, N,N-dimethylformamide)

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Solution Preparation:

-

Dissolve the basic API in a suitable solvent to create a solution of known concentration.

-

In a separate vessel, dissolve disodium pamoate monohydrate in deionized water to create a solution of known concentration.

-

-

Salt Formation and Precipitation:

-

While vigorously stirring the API solution, slowly add the disodium pamoate solution. The molar ratio of API to pamoate should be controlled to target the desired stoichiometry (e.g., 2:1 or 1:1).

-

A precipitate of the drug-pamoate salt will form.

-

Continue stirring the mixture for a predetermined time (e.g., 2-24 hours) at a controlled temperature to ensure complete reaction and crystal growth.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with the reaction solvent and then with deionized water to remove any unreacted starting materials and impurities.

-

-

Drying:

-

Dry the purified drug-pamoate salt in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

-

Protocol 2: Characterization of the Drug-Pamoate Salt

Objective: To confirm the identity, purity, and solid-state properties of the synthesized drug-pamoate salt.

Methods:

-

X-Ray Powder Diffraction (XRPD): To confirm the crystalline structure of the salt and identify any polymorphism. The unique diffraction pattern serves as a fingerprint for the specific crystalline form.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties, such as melting point and decomposition temperature, and to assess the presence of solvates or hydrates.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the salt formation through characteristic peak shifts.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the drug-pamoate salt and to quantify the drug content.

Protocol 3: In Vitro Dissolution Testing

Objective: To evaluate the in vitro release profile of the drug-pamoate salt formulation.

Apparatus: USP Apparatus 4 (Flow-Through Cell) is often preferred for poorly soluble formulations like pamoate salts.

Procedure:

-

Cell Preparation: Carefully load the drug-pamoate salt suspension into the flow-through cell.

-

Dissolution Medium: Use a physiologically relevant medium, such as phosphate-buffered saline (PBS) at pH 7.4.

-

Flow Rate: Maintain a constant flow rate of the dissolution medium through the cell.

-

Sampling: Collect the eluate at predetermined time points over an extended period.

-

Analysis: Determine the concentration of the dissolved drug in the collected samples using a validated analytical method, such as HPLC-UV.

Protocol 4: In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo pharmacokinetic profile of the drug-pamoate salt formulation in an animal model.

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Procedure:

-

Formulation and Dosing: Formulate the drug-pamoate salt as a sterile suspension for injection. Administer a single dose via intramuscular injection into the gluteal muscle.

-

Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and then on days 5, 7, 14, 21, 28).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Determine the drug concentration in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t1/2.

Visualizing the Mechanism and Processes

To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of the key pathways and workflows.

References

A Technical Guide to Pamoic Acid Disodium: Properties, Bioactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamoic acid disodium salt, a derivative of pamoic acid, is a widely utilized compound in the pharmaceutical industry. Initially considered an inactive excipient for creating long-acting injectable formulations, recent research has unveiled its potent agonist activity at the orphan G protein-coupled receptor 35 (GPR35). This discovery has opened new avenues for its therapeutic potential in conditions such as pain, inflammation, and neuroprotection. This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and applications of this compound, with a focus on its interaction with GPR35. Detailed summaries of experimental methodologies and signaling pathways are presented to support further research and development.

Core Physicochemical Properties

This compound is the salt form of pamoic acid, also known as embonic acid. Its chemical and physical properties are crucial for its role in pharmaceutical formulations.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Citation(s) |

| CAS Number | 6640-22-8 | [1][2][3][4][5] |

| Molecular Formula | C₂₃H₁₄Na₂O₆ | |

| Molecular Weight | 432.33 g/mol | |

| Synonyms | Disodium pamoate, Embonic acid disodium salt, Sodium pamoate | |

| Appearance | Pale yellow to yellow powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble to 100 mM in water; Soluble to 75 mM in DMSO | |

| Water solubility: 43 g/L at 20°C | ||

| Practically insoluble in ethanol, ether, and benzene | ||

| Storage | Desiccate at room temperature |

Biological Activity as a GPR35 Agonist

This compound is a potent agonist of GPR35, a class A, rhodopsin-like GPCR expressed in the gastrointestinal tract, dorsal root ganglia, and various immune cells. This activity is central to its newly discovered therapeutic potential.

Table 2: In Vitro and In Vivo Bioactivity of this compound

| Assay/Model | Endpoint Measured | Result (EC₅₀ / ED₅₀) | Citation(s) |

| GPR35 Internalization Assay | Receptor internalization | 22 nM (EC₅₀) | |

| ERK1/2 Phosphorylation Assay | ERK1/2 activation | 65 nM (EC₅₀) | |

| Mouse Model of Visceral Pain | Antinociceptive effect | 40.5 mg/kg (ED₅₀) | |

| β-arrestin2 Recruitment Assay | Recruitment of β-arrestin2 to GPR35 | Potent recruitment |

GPR35 Signaling Pathway Activated by this compound

The activation of GPR35 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of Gαi/o proteins, leading to the modulation of downstream effectors. This signaling is sensitive to pertussis toxin, confirming the involvement of the Gαi/o subunit. GPR35 activation also leads to the recruitment of β-arrestin2, which can mediate both receptor desensitization and independent signaling pathways, including the activation of the ERK1/2 MAP kinase pathway.

Caption: this compound activates GPR35, leading to Gαi/o and β-arrestin2-mediated signaling.

Experimental Methodologies

β-arrestin2 Recruitment Assay

This assay is crucial for demonstrating the functional interaction between activated GPR35 and β-arrestin2.

-

Objective: To visualize and quantify the recruitment of β-arrestin2 to the plasma membrane upon GPR35 activation by this compound.

-

General Protocol:

-

Cell Line: Human Embryonic Kidney (HEK293) cells or U2OS cells are commonly used.

-

Transfection: Cells are transiently co-transfected with a plasmid encoding for human GPR35 and another plasmid for a β-arrestin2-Green Fluorescent Protein (βarr2-GFP) fusion protein.

-

Stimulation: Transfected cells are treated with varying concentrations of this compound.

-

Imaging: The redistribution of βarr2-GFP from the cytoplasm to the plasma membrane is observed using fluorescence microscopy.

-

Quantification: High-content imaging systems can be used to quantify the fluorescence intensity at the membrane versus the cytoplasm to determine the extent of recruitment and calculate EC₅₀ values. Commercial assays like the PathHunter™ (DiscoverX) provide a quantitative luminescence-based readout.

-

References

Solubility profile of pamoic acid disodium in aqueous and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of disodium pamoate (also known as pamoic acid disodium salt), a crucial excipient in pharmaceutical development. This document collates available quantitative and qualitative solubility data, details relevant experimental methodologies, and presents logical workflows for solubility determination.

Executive Summary

Disodium pamoate is the disodium salt of pamoic acid. Its utility in pharmaceutical formulations, particularly in long-acting injectables, is primarily due to its ability to form sparingly soluble salts with active pharmaceutical ingredients (APIs). Understanding the solubility of disodium pamoate itself in various solvent systems is critical for the development and formulation of these drug products. This guide summarizes its solubility in aqueous and organic media, outlines the standard methods for solubility determination, and discusses key factors influencing its solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for disodium pamoate in various solvents. It is important to note that solubility can be influenced by experimental conditions such as temperature, pH, and the specific form of the salt (e.g., hydrate).

| Solvent | Solubility | Temperature | Method | Source(s) |

| Water | 100 mM (approx. 43.2 g/L) | Not Specified | Not Specified | |

| Water | 43 g/L | 20°C | Not Specified | [1][2] |

| Water | ≥18 mg/mL | Not Specified | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | 75 mM (approx. 32.4 g/L) | Not Specified | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | ≥28.6 mg/mL | Not Specified | Not Specified | |

| Ethanol (EtOH) | Insoluble | Not Specified | Not Specified |

Qualitative Solubility Information

-

Aqueous Systems: Disodium pamoate is generally considered soluble in water. The pH of the aqueous medium significantly impacts its solubility. In acidic conditions, the disodium salt can convert to the less soluble pamoic acid, potentially leading to precipitation. Conversely, in neutral to alkaline pH, it tends to remain in its more soluble salt form.

-

Organic Solvents: Disodium pamoate is reported to be insoluble in ethanol. While quantitative data in other pure organic solvents is limited in publicly available literature, pamoic acid itself is known to be practically insoluble in water, ether, and benzene, and sparingly soluble in THF, nitrobenzene, and pyridine. This suggests that the disodium salt's solubility in non-polar organic solvents is likely to be low.

-

Mixed Solvent Systems: Disodium pamoate is used in mixed solvent systems, such as ethanol/water mixtures, for the preparation of pamoate salts of various drugs. Its solubility in these mixtures allows for the controlled precipitation of the desired drug-pamoate salt.

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental practice in pharmaceutical sciences. The shake-flask method is a widely accepted technique for this purpose.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid solute with a solvent over a defined period and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Materials and Equipment:

-

Disodium Pamoate

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of disodium pamoate to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be visually present.

-

Equilibration: Place the sealed container in a shaker with constant agitation at a controlled temperature (e.g., 25°C or 37°C). The equilibration time is typically 24 to 72 hours, which should be sufficient to reach a state of equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the sample and then filtering the supernatant through a suitable syringe filter.

-

Quantification: Analyze the concentration of disodium pamoate in the clear filtrate using a validated analytical method.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase could be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Detection: UV detection at a wavelength where the pamoate ion has significant absorbance.

-

Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.

UV-Vis Spectrophotometry:

-

This method is simpler and faster than HPLC but may be less specific.

-

The absorbance of the diluted filtrate is measured at the wavelength of maximum absorbance (λmax) for disodium pamoate.

-

The concentration is calculated using a calibration curve prepared from standard solutions.

Factors Influencing Solubility

Several factors can significantly affect the solubility of disodium pamoate:

-

pH: As previously mentioned, the pH of the aqueous medium is a critical factor. Lowering the pH will decrease the solubility due to the conversion of the salt to the free acid form.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although this relationship should be determined experimentally for specific solvent systems.

-

Solvent Composition: In mixed solvent systems, the ratio of the solvents will influence the overall solubility.

-

Presence of Other Ions: The common ion effect or the presence of other salts can alter the ionic strength of the solution and thereby affect solubility.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Key Factors Influencing the Solubility of Disodium Pamoate.

Conclusion

The solubility of disodium pamoate is a key parameter in the formulation of various pharmaceutical products. While it exhibits good solubility in water under neutral to alkaline conditions and in DMSO, it is largely insoluble in ethanol. The shake-flask method provides a reliable means of determining its equilibrium solubility, with HPLC and UV-Vis spectrophotometry being suitable analytical techniques for quantification. A thorough understanding of the factors influencing its solubility, particularly pH, is essential for drug development professionals to effectively utilize this important pharmaceutical excipient. Further systematic studies would be beneficial to establish a more comprehensive solubility profile in a wider range of pharmaceutically relevant solvents.

References

A Comprehensive Technical Guide to Pamoic Acid and Its Salts: From Discovery to Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamoic acid, also known as embonic acid, has emerged as a cornerstone in pharmaceutical development, primarily for its role in creating long-acting injectable and oral drug formulations. This technical guide provides an in-depth exploration of the discovery, history, and physicochemical properties of pamoic acid and its salts. It details the synthetic pathways, analytical methodologies, and the critical role of pamoate salts in modifying drug solubility and dissolution rates for sustained release. Furthermore, this guide elucidates the biological activity of pamoic acid as a GPR35 agonist and presents key experimental protocols and data in a structured format to aid researchers in their drug development endeavors.

Discovery and History

Pamoic acid, a derivative of naphthoic acid, was first described in scientific literature in the late 19th and early 20th centuries.[1][2] Its synthesis was reported as early as 1901 by Strohback, involving the reaction of 2-hydroxy-3-naphthoic acid with formaldehyde.[2] Initially, its utility was not fully realized, but by the mid-20th century, patents began to emerge detailing the preparation of its salts for pharmaceutical use.[2] Notably, patents from the 1940s and 1950s highlighted the potential of pamoate salts in creating sparingly soluble forms of basic drug compounds.[1] This property became the foundation for its extensive use in developing modified-release drug formulations, a practice that continues to be a vital strategy in modern pharmacology.

Physicochemical Properties of Pamoic Acid

Pamoic acid is a dicarboxylic acid that appears as a yellow to yellow-green crystalline powder. Its chemical structure, 4,4′-Methylenebis(3-hydroxynaphthalene-2-carboxylic acid), features two naphthoic acid moieties linked by a methylene bridge. This structure imparts several key physicochemical properties that are crucial for its pharmaceutical applications. The presence of multiple oxygen atoms allows for significant hydrogen bonding, which influences its solubility and interactions with other molecules.

A summary of the key quantitative data for pamoic acid is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C23H16O6 | |

| Molecular Weight | 388.37 g/mol | |

| Melting Point | ≥300 °C (decomposes) | |

| pKa | 2.675 | |

| log P | 6.169 | |

| Water Solubility | Practically insoluble | |

| Appearance | Yellow to yellow-green crystalline powder | |

| Density | 1.2472 g/cm³ | |

| Refractive Index | 1.4593 |

Synthesis and Formulation of Pamoate Salts

The primary application of pamoic acid in drug development is the formation of pamoate salts with active pharmaceutical ingredients (APIs), particularly basic drugs. This salt formation significantly reduces the aqueous solubility of the API, thereby enabling a sustained-release profile.

General Synthesis of Pamoic Acid

The classical and most common method for synthesizing pamoic acid is through the condensation reaction of 3-hydroxy-2-naphthoic acid with formaldehyde.

Formation of Pamoate Salts for Drug Delivery

The formation of a drug-pamoate salt is a critical step in developing long-acting injectable (LAI) formulations. This process involves the reaction of a basic API with pamoic acid, typically in a 1:1 or 2:1 stoichiometric ratio of drug to pamoate. The resulting salt precipitates from the solution due to its low solubility.

Upon intramuscular or subcutaneous injection, the drug-pamoate salt forms a depot at the injection site. The slow dissolution of this salt is the rate-limiting step for drug absorption into the systemic circulation, leading to a sustained therapeutic effect.

Experimental Protocols

Synthesis of Pamoic Acid

The following protocol is a representative method for the synthesis of pamoic acid.

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide.

-

Addition of Formaldehyde: While stirring, slowly add formaldehyde (or paraformaldehyde) to the solution.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours.

-

Precipitation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude pamoic acid.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as dilute pyridine or dimethylformamide (DMF) to obtain pure pamoic acid.

Preparation of a Drug-Pamoate Salt

This protocol outlines the general procedure for preparing a pamoate salt of a basic drug.

-

Solution Preparation: Prepare a solution of the basic API in a suitable solvent (e.g., ethanol with a small amount of acetic acid). Separately, prepare a solution of disodium pamoate in a mixture of ethanol and water.

-

Mixing and Precipitation: Slowly add the API solution to the stirred disodium pamoate solution. The insoluble drug-pamoate salt will precipitate out of the solution. The mixture may need to be left undisturbed for a period ranging from hours to days to allow for complete precipitation and potential crystallization.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected salt with appropriate solvents to remove any unreacted starting materials and impurities. Dry the final product under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis of Pamoic Acid

HPLC is a standard method for the analysis and quantification of pamoic acid.

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid (for MS compatibility).

-

Detection: UV detection is employed, with absorption maxima for pamoic acid observed at approximately 238 nm, 290 nm, and 378 nm in an acidic mobile phase.

-

Application: This method is suitable for purity assessment, quantification in formulations, and pharmacokinetic studies.

Biological Activity of Pamoic Acid

While primarily used as a counterion in drug formulations, pamoic acid itself is not inert. It has been identified as an agonist for the orphan G protein-coupled receptor 35 (GPR35).

Activation of GPR35 by pamoic acid initiates a signaling cascade that includes the activation of extracellular signal-regulated kinase (ERK) and the recruitment of β-arrestin2. This activity has been linked to antinociceptive (pain-relieving) effects.

Conclusion

Pamoic acid and its salts have a long and significant history in pharmaceutical sciences. Their ability to form sparingly soluble salts with a wide range of basic drugs has made them indispensable tools for the development of long-acting drug delivery systems. A thorough understanding of the physicochemical properties, synthesis, and analytical characterization of pamoic acid and its salts is essential for drug development professionals. Furthermore, the discovery of its intrinsic biological activity as a GPR35 agonist opens new avenues for research into its potential therapeutic applications. This guide provides a foundational resource for scientists and researchers working with this versatile and important pharmaceutical excipient.

References

Pamoic Acid Disodium: A Potent GPR35 Agonist for Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, including inflammation, pain perception, and cardiovascular function. The identification of potent and selective agonists is a critical step in validating GPR35 as a therapeutic target and developing novel medicines. Pamoic acid, a compound previously considered an inactive excipient, has emerged as a potent and specific agonist of GPR35, providing a valuable tool for elucidating the receptor's function and exploring its therapeutic potential.[1][2] This technical guide provides an in-depth overview of the biological activity of pamoic acid disodium as a GPR35 agonist, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound in activating GPR35 have been characterized across multiple in vitro assays. The following tables summarize the key quantitative data, offering a comparative view of its activity against other known GPR35 agonists.

Table 1: Potency of GPR35 Agonists in β-Arrestin Recruitment Assays

| Compound | EC50 / pEC50 | Cell Line | Assay Type | Reference |

| Pamoic Acid | 79 nM | U2OS | βarr2-GFP Trafficking | [1] |

| Pamoic Acid | pEC50 = 7.28 ± 0.07 | HEK293 | BRET | [3] |

| Zaprinast | 1.0 µM | U2OS | βarr2-GFP Trafficking | [1] |

| Kynurenic Acid | 217 µM | U2OS | βarr2-GFP Trafficking | |

| NPPB | 3.8 µM | U2OS | βarr2-GFP Trafficking |

EC50: Half maximal effective concentration. pEC50: -log(EC50). BRET: Bioluminescence Resonance Energy Transfer.

Table 2: Potency of GPR35 Agonists in ERK1/2 Phosphorylation Assays

| Compound | EC50 | Cell Line | Reference |

| Pamoic Acid | 65 nM | U2OS | |

| Zaprinast | 2.6 µM | U2OS |

ERK1/2: Extracellular signal-regulated kinases 1 and 2.

GPR35 Signaling Pathways Activated by Pamoic Acid

Pamoic acid-mediated activation of GPR35 initiates downstream signaling through two primary pathways: a G protein-dependent pathway involving Gαi/o proteins and a G protein-independent pathway mediated by β-arrestin2.

The Gαi/o-mediated pathway is sensitive to pertussis toxin, which ADP-ribosylates and inactivates Gαi/o proteins. Activation of this pathway leads to the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key regulator of cellular processes such as proliferation and differentiation.

Simultaneously, agonist binding to GPR35 promotes the recruitment of β-arrestin2 to the receptor. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades.

Experimental Protocols

The characterization of this compound's activity on GPR35 relies on a suite of well-established in vitro assays. Detailed methodologies for the key experiments are provided below.

β-Arrestin Recruitment Assay (βarr2-GFP Translocation)

This assay visualizes the agonist-induced translocation of β-arrestin2 from the cytoplasm to the cell membrane where it interacts with the activated GPR35.

1. Cell Culture and Transfection:

-

U2OS (human bone osteosarcoma) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are transiently or stably co-transfected with plasmids encoding for human GPR35 (e.g., HA-tagged GPR35a) and β-arrestin2 fused to Green Fluorescent Protein (βarr2-GFP). Lipofectamine 2000 is a commonly used transfection reagent.

2. Assay Procedure:

-

Transfected cells are plated onto coverslips in 24-well plates.

-

Prior to the experiment, cells are washed with Hank's Balanced Salt Solution (HBSS).

-

Cells are then incubated with varying concentrations of this compound or other test compounds in HBSS at 37°C.

-

The redistribution of βarr2-GFP fluorescence from a diffuse cytoplasmic pattern to punctate aggregates at the plasma membrane is observed using fluorescence microscopy.

3. Data Analysis:

-

The formation of βarr2-GFP aggregates is quantified using image analysis software.

-

Concentration-response curves are generated by plotting the quantified fluorescence redistribution against the logarithm of the agonist concentration.

-

EC50 values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK signaling pathway downstream of GPR35 activation.

1. Cell Culture and Treatment:

-

U2OS cells stably expressing human GPR35a are grown to 80-90% confluency.

-

Cells are serum-starved for a defined period (e.g., 4-6 hours) to reduce basal ERK1/2 phosphorylation.

-

Cells are then treated with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

2. Protein Extraction and Quantification:

-

Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a Bradford or BCA protein assay.

3. Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

4. Data Analysis:

-

The band intensities for p-ERK1/2 and total ERK1/2 are quantified using densitometry software.

-

The ratio of p-ERK1/2 to total ERK1/2 is calculated for each sample.

-

Concentration-response curves are generated and EC50 values are calculated as described for the β-arrestin assay.

GTPγS Binding Assay

This functional assay measures the initial step of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation. While a specific protocol for pamoic acid on GPR35 is not detailed in the provided results, a general methodology is as follows:

1. Membrane Preparation:

-

Cells expressing GPR35 (e.g., CHO or HEK293 cells) are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is resuspended in an assay buffer.

2. Assay Procedure:

-

The membrane preparation is incubated in a buffer containing GDP, Mg²⁺, and varying concentrations of this compound.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The incubation is carried out at 30°C for a defined period.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the [³⁵S]GTPγS-bound membranes.

-

The filters are washed with cold buffer to remove unbound [³⁵S]GTPγS.

3. Data Analysis:

-

The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Agonist-stimulated binding is calculated by subtracting the basal binding (in the absence of agonist) from the binding in the presence of the agonist.

-

Concentration-response curves are generated to determine the EC50 and Emax values.

Conclusion and Future Directions

This compound has been unequivocally identified as a potent agonist of GPR35, activating both Gαi/o-dependent and β-arrestin2-mediated signaling pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on GPR35. The availability of a potent and selective tool compound like pamoic acid is invaluable for further dissecting the physiological and pathological roles of GPR35 and for screening for novel therapeutic agents targeting this receptor. Future studies should focus on leveraging this knowledge to explore the in vivo effects of GPR35 activation and to develop GPR35-targeted therapies for a range of human diseases.

References

- 1. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]

- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Structural Elucidation of Disodium Pamoate Using NMR and FTIR

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of disodium pamoate. It includes detailed experimental protocols, data interpretation, and visual workflows to facilitate a thorough understanding of the analytical process.

Introduction

Disodium pamoate, the salt of pamoic acid, is a widely used counterion in the pharmaceutical industry to form sparingly soluble salts with active pharmaceutical ingredients (APIs), thereby enabling the development of long-acting injectable formulations.[1] Accurate structural confirmation of disodium pamoate is critical for quality control and regulatory compliance. This technical guide details the use of NMR and FTIR spectroscopy as powerful analytical techniques for its structural characterization.

Spectroscopic Data and Interpretation

A combination of ¹H NMR and FTIR spectroscopy provides a comprehensive fingerprint of the disodium pamoate molecule, confirming the presence of key functional groups and the overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the disodium pamoate molecule. The symmetry of the molecule results in a specific set of signals corresponding to the aromatic protons and the methylene bridge protons.

Table 1: ¹H NMR Spectral Data for Disodium Pamoate

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| A | 16.81 | Singlet | 2H | Hydroxyl Protons (-OH) |

| B | 8.260 | Doublet | 2H | Aromatic Protons |

| C | 8.250 | Doublet | 2H | Aromatic Protons |

| D | 7.677 | Triplet | 2H | Aromatic Protons |

| E | 7.149 | Triplet | 2H | Aromatic Protons |

| F | 7.041 | Doublet | 2H | Aromatic Protons |

| G | 4.729 | Singlet | 2H | Methylene Bridge Protons (-CH₂-) |

Note: Data obtained in DMSO-d₆ at 399.65 MHz.[2] Chemical shifts can vary slightly depending on the solvent and instrument.

The ¹H NMR spectrum of pamoic acid shows similar aromatic proton signals, with the methylene bridge protons appearing at approximately 4.843 ppm.[3] In disodium pamoate, the expected chemical shifts for the aromatic protons are in the range of 7.0-8.0 ppm, and the methylene bridge protons are around 4.0 ppm when measured in D₂O.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in disodium pamoate by measuring the absorption of infrared radiation.

Table 2: FTIR Spectral Data for Disodium Pamoate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-2500 (broad) | O-H Stretching | Hydroxyl (-OH) and Carboxyl (COO⁻) groups, Water of hydration |

| ~3050 | Aromatic C-H Stretching | Aromatic Ring |

| ~2920 | Aliphatic C-H Stretching | Methylene Bridge (-CH₂-) |

| ~1560 | Asymmetric COO⁻ Stretching | Carboxylate |

| ~1400 | Symmetric COO⁻ Stretching | Carboxylate |

| ~800-700 | Aromatic C-H Out-of-plane Bending | Aromatic Ring |

Note: These are expected characteristic peaks for disodium pamoate monohydrate.[1] The presence of a broad O-H stretching band is indicative of strong hydrogen bonding.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring a ¹H NMR spectrum of disodium pamoate.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Materials:

-

Disodium Pamoate sample

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

NMR tubes

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the disodium pamoate sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution into a clean NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity. This can be done by observing the FID or the spectral lineshape.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a quantitative ¹H NMR, a longer relaxation delay is recommended.

-

Acquire the ¹H NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

-

FTIR Spectroscopy Protocol

This protocol describes the procedure for obtaining an FTIR spectrum of disodium pamoate using the KBr pellet method.

Instrumentation:

-

Fourier-Transform Infrared Spectrometer

-

Hydraulic press

-

Agate mortar and pestle

Materials:

-

Disodium Pamoate sample

-

Potassium Bromide (KBr), spectroscopy grade

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the disodium pamoate sample into an agate mortar.

-

Add about 100-200 mg of dry KBr powder.

-

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powdered mixture into a pellet die.

-

Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FTIR spectrometer is clean and dry.

-

Collect a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition:

-

Place the KBr pellet containing the sample in the sample holder.

-

Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber.

-

Label the significant peaks for interpretation.

-

Visualized Workflows

Diagrams illustrating the experimental and logical workflows provide a clear and concise overview of the structural elucidation process.

Caption: Experimental workflow for NMR and FTIR analysis.

References

An In-depth Technical Guide to the Thermal Analysis of Disodium Pamoate Monohydrate using DSC and TGA

For Researchers, Scientists, and Drug Development Professionals

Disodium pamoate monohydrate is a key pharmaceutical excipient, primarily used as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs), which is fundamental in the development of long-acting injectable (LAI) formulations. A thorough understanding of its physicochemical properties, particularly its thermal behavior, is crucial for ensuring product quality, stability, and performance. This technical guide provides a detailed overview of the thermal analysis of disodium pamoate monohydrate using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), including experimental protocols, data interpretation, and expected results.

Introduction to Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For the characterization of hydrated crystalline solids like disodium pamoate monohydrate, DSC and TGA are indispensable.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[1] DSC can detect thermal events such as melting, crystallization, and solid-state transitions, providing information on transition temperatures and enthalpies.[1] For disodium pamoate monohydrate, DSC is primarily used to identify the dehydration event and any subsequent thermal transitions.[2]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate.[1] This technique is highly effective for quantifying mass loss associated with processes like dehydration, desolvation, and decomposition.[3] In the context of disodium pamoate monohydrate, TGA is used to determine the water content and assess its thermal stability.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and reliable thermal analysis data. The following sections outline the standard procedures for DSC and TGA analysis of disodium pamoate monohydrate.

2.1. Differential Scanning Calorimetry (DSC)

The DSC analysis of disodium pamoate monohydrate is designed to identify and characterize the endothermic event associated with the loss of its water of hydration.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is required.

-

Sample Preparation: Accurately weigh 3-5 mg of disodium pamoate monohydrate into an aluminum DSC pan. The pan should be hermetically sealed to ensure a controlled atmosphere during the experiment.

-

Experimental Conditions:

-

Heating Rate: A standard heating rate of 10 °C/min is typically employed.

-

Temperature Range: The analysis is generally conducted from ambient temperature (e.g., 25 °C) up to 400 °C to capture the dehydration event and any subsequent thermal behavior.

-

Atmosphere: An inert atmosphere is maintained by purging with high-purity nitrogen at a constant flow rate.

-

-

Data Analysis: The resulting DSC thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature, peak temperature, and enthalpy of any observed thermal events.

2.2. Thermogravimetric Analysis (TGA)

TGA is performed to quantify the mass loss corresponding to the dehydration of disodium pamoate monohydrate and to assess its overall thermal stability.

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used for this analysis.

-

Sample Preparation: Accurately weigh a small amount of the disodium pamoate monohydrate sample into a TGA sample pan.

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate of 10 °C/min is commonly used.

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a sufficiently high temperature (e.g., 400 °C) to ensure the complete dehydration and to observe any further decomposition.

-

Atmosphere: The experiment is conducted under a continuous purge of an inert gas, such as nitrogen.

-

-

Data Analysis: The TGA curve, which plots the percentage of mass loss against temperature, is analyzed to determine the temperature range over which mass loss occurs and the total percentage of mass lost.

Data Presentation and Interpretation

The data obtained from DSC and TGA analyses are complementary and provide a comprehensive thermal profile of disodium pamoate monohydrate.

3.1. Quantitative Data Summary

The following table summarizes the expected quantitative data from the thermal analysis of disodium pamoate monohydrate. It is important to note that specific values may vary slightly depending on the experimental conditions and the specific batch of the material.

| Parameter | Technique | Expected Value/Range | Reference |

| Dehydration Temperature Range | DSC/TGA | 100-150 °C | |

| Mass Loss (Dehydration) | TGA | Approximately 4% | |

| Thermal Event (Dehydration) | DSC | Endothermic Peak | |

| Enthalpy of Dehydration | DSC | Data not consistently available in public domain |

3.2. Interpretation of Thermal Events

The primary thermal event observed for disodium pamoate monohydrate is its dehydration. The TGA thermogram is expected to show a single, well-defined step of mass loss of approximately 4%, which corresponds to the theoretical water content of one molecule of water in the monohydrate form. This mass loss typically occurs in the temperature range of 100-150 °C.

Concurrently, the DSC thermogram should exhibit an endothermic peak within the same temperature range as the mass loss observed in the TGA. This endotherm confirms that the mass loss is due to an energy-absorbing process, which is characteristic of the vaporization of water. Further endothermic or exothermic events at higher temperatures would be indicative of melting or decomposition of the anhydrous form.

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of disodium pamoate monohydrate.

4.2. Data Interpretation Logic

The following diagram outlines the logical relationship for interpreting the combined DSC and TGA data for disodium pamoate monohydrate.

Conclusion

The thermal analysis of disodium pamoate monohydrate by DSC and TGA is a critical component of its physicochemical characterization. The combination of these techniques provides unambiguous evidence of its hydration state and thermal stability. A weight loss of approximately 4% in the TGA, coupled with a corresponding endothermic event in the DSC thermogram between 100-150 °C, confirms the presence of one molecule of water of hydration. This information is vital for formulation development, ensuring the stability of the excipient and, consequently, the final drug product. Adherence to detailed experimental protocols is paramount for generating high-quality, reproducible data that can confidently guide drug development professionals.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Long-Acting Injectable Formulations with Disodium Pamoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-acting injectable (LAI) formulations are a crucial drug delivery strategy for enhancing patient compliance and therapeutic efficacy, especially in the management of chronic diseases. The use of disodium pamoate to create sparingly soluble salts of active pharmaceutical ingredients (APIs) is a well-established method for developing these LAI suspensions. This approach relies on the low aqueous solubility of the resulting API-pamoate salt, which forms a depot at the injection site, allowing for the slow and sustained release of the drug over an extended period.[1] These application notes offer a detailed guide to the development of LAI formulations utilizing disodium pamoate, with a focus on the synthesis of the API-pamoate salt, the formulation of the sterile suspension, and the necessary analytical characterization for successful product development. Olanzapine pamoate, a commercially successful LAI, serves as a key example in these notes.[1][2]

Principle of the Technology

The foundational principle of this LAI technology is the significant reduction in the aqueous solubility of a drug by forming a pamoate salt.[1][3] Pamoic acid is a large, hydrophobic dicarboxylic acid. When a basic, ionizable drug reacts with disodium pamoate, a salt exchange reaction takes place, leading to the formation of a drug-pamoate salt with substantially lower solubility than the original drug salt. This low solubility dictates the dissolution rate of the drug at the injection site, thereby sustaining its release into the systemic circulation. Upon intramuscular or subcutaneous injection, the drug-pamoate salt particles establish a depot. The surrounding physiological fluids have a limited capacity to dissolve this salt, making the slow dissolution the rate-limiting step for drug absorption. Once dissolved, the salt dissociates into the active drug and the pamoate counterion, and the free drug is then absorbed into the bloodstream, providing a therapeutic effect for weeks to months.

Logical Workflow for LAI Development

The development of a disodium pamoate-based LAI follows a structured workflow, from initial salt formation to final product characterization.

Experimental Protocols

Protocol 1: Synthesis of API-Pamoate Salt (Example: Risperidone Pamoate)

This protocol details the synthesis of risperidone pamoate through a salt exchange reaction.

Materials:

-

Risperidone (free base)

-

Pamoic acid

-

N,N-dimethylformamide (DMF)

-

Ethanol

-

Magnetic stirrer and hot plate

-

Filtration apparatus (Büchner funnel, filter paper)

-

Vacuum oven

Procedure:

-

Prepare a solution of risperidone (0.048 mol) in 600 mL of ethanol.

-

In a separate flask, prepare a solution of pamoic acid (0.048 mol) in 400 mL of N,N-dimethylformamide.

-

Add the risperidone solution to the pamoic acid solution with continuous stirring.

-

Stir the mixture for 3 hours at room temperature, during which a precipitate will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with ethanol to remove any unreacted starting materials and residual solvent.

-

Dry the resulting risperidone pamoate salt in a vacuum oven at a controlled temperature until a constant weight is achieved.

Characterization of the API-Pamoate Salt:

-

Stoichiometry: Confirm the drug-to-pamoate molar ratio using techniques like HPLC and UV-Vis spectroscopy.

-

Crystallinity: Analyze the crystalline nature of the salt using X-ray powder diffraction (XRPD).

Protocol 2: Preparation of a Sterile Injectable Suspension

This protocol outlines the preparation of a sterile injectable suspension of an API-pamoate salt.

Materials:

-

Sterile, micronized API-pamoate salt

-

Wetting agent (e.g., Polysorbate 80)

-

Suspending agent (e.g., Carboxymethylcellulose sodium)

-

Water for Injection (WFI)

-

Sterile vials and stoppers

-

Aseptic processing area (e.g., isolator or cleanroom)

-

High-shear mixer or homogenizer

Procedure:

-

Vehicle Preparation: In a sterile vessel, dissolve the wetting and suspending agents in Water for Injection under aseptic conditions. The vehicle should be sterilized by filtration (e.g., through a 0.22 µm filter) into a sterile container.

-

Suspension Formulation: Aseptically add the sterile, micronized API-pamoate powder to the sterile vehicle.

-

Homogenization: Homogenize the mixture using a sterile high-shear mixer or homogenizer to ensure a uniform and fine dispersion of the drug particles.

Protocol 3: Particle Size Analysis

Particle size distribution is a critical quality attribute that can influence the in vivo performance of the LAI.

Equipment:

-

Laser diffraction particle size analyzer

Procedure:

-

Disperse the suspension in a suitable dispersant to obtain an appropriate obscuration level.

-

Analyze the sample according to the instrument's instructions.

-

Data Analysis: Report the particle size distribution as D10, D50 (median particle size), and D90 values.

Protocol 4: In Vitro Release Testing

In vitro release testing is essential for quality control and can help predict the in vivo performance of the LAI. The USP Apparatus 4 (flow-through cell) is often recommended for LAI suspensions.

Equipment:

-

USP Apparatus 4 (flow-through cell)

-

HPLC-UV system

Procedure:

-

Dissolution Medium: A surfactant-containing buffer (e.g., 1% SDS in pH 6.8 phosphate buffer) is typically used to enhance the solubility of the sparingly soluble pamoate salt.

-

Sample Introduction: Place a known amount of the suspension into the flow-through cell.

-

Dissolution: Pump the pre-warmed dissolution medium through the cell at a controlled flow rate (e.g., 3 mL/min).

-

Sample Collection: Collect the effluent at predetermined time intervals.

-

Analysis: Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC-UV).

-

Data Reporting: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Quantitative Data Summary

The following tables summarize key quantitative data for representative LAI formulations based on pamoate salts.

Table 1: Physicochemical Properties of Pamoic Acid and Drug-Pamoate Salts

| Property | Pamoic Acid | Drug-Pamoate Salts |

| Aqueous Solubility | Practically insoluble in water. | Sparingly soluble, significantly less than the native drug salt. |

| Stoichiometry | - | Typically 1:1 or 2:1 (drug:pamoate) molar ratio. |

| Solid-State Form | - | Often crystalline or amorphous. |

| pKa | pKa1 = 2.51, pKa2 = 3.1. | - |

Table 2: Pharmacokinetic Parameters of Olanzapine Pamoate LAI

| Parameter | Value | Reference |

| Half-life | 30 days | |

| Time to Peak Plasma Concentration (Tmax) | 2-6 days | |

| Protein Binding | 93% | |

| Dosing Regimens | 150 mg/2 weeks, 300 mg/2 weeks, 405 mg/4 weeks |

Table 3: Formulation and Administration Details for Olanzapine Pamoate LAI

| Parameter | Details |

| Formulation | Crystalline salt of olanzapine and pamoic acid suspended in an aqueous solution. |

| Reconstitution | Powder for reconstitution with a specific diluent containing sodium carboxymethyl cellulose, mannitol, and polysorbate 80. |

| Administration | Deep intramuscular gluteal injection. |

| Post-injection Monitoring | Required due to risk of post-injection delirium/sedation syndrome. |

Signaling Pathway Visualization

Antipsychotic drugs, often formulated as pamoate LAIs, typically exert their therapeutic effects by modulating neurotransmitter signaling pathways in the brain.

Conclusion

The formation of pamoate salts is a robust and versatile strategy for the development of long-acting injectable formulations. Careful control over the synthesis of the API-pamoate salt, particle size of the crystals, and the composition of the sterile suspension are paramount to achieving the desired in vitro release profile and in vivo pharmacokinetic performance. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to successfully formulate and characterize disodium pamoate-based LAIs.